Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and an isophthalate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate involves multiple steps. One common approach is the reaction of 4,6-dihydroxy-5-methyl-2-pyrimidinylthiol with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,6-dihydroxyisophthalate: Shares the isophthalate moiety but lacks the pyrimidine and pyrrolidine rings.
Methyl 2,4-dihydroxybenzoate: Contains a similar aromatic structure but differs in functional groups and overall complexity.
4,6-Dichloro-2-methyl-5-nitropyridine: Features a pyridine ring with different substituents, leading to distinct chemical properties.
Uniqueness
Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and an isophthalate moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl 5-[3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O8S/c1-8-14(24)20-19(21-15(8)25)31-12-7-13(23)22(16(12)26)11-5-9(17(27)29-2)4-10(6-11)18(28)30-3/h4-6,12H,7H2,1-3H3,(H2,20,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUYRCIAFLIRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)OC)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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